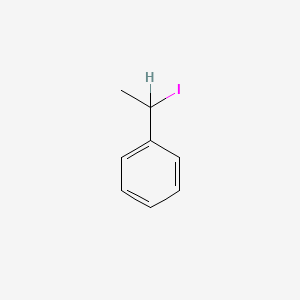

1-Iodo-1-phenylethane

Description

Properties

IUPAC Name |

1-iodoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVGFTKZAOQJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909880 | |

| Record name | (1-Iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10604-60-1 | |

| Record name | (1-Iodoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10604-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-1-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-1-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of (1-iodoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-iodoethyl)benzene, also known as α-iodoethylbenzene or 1-phenyl-1-iodoethane, is an organoiodine compound of significant interest in synthetic organic chemistry. Its utility stems from the reactive carbon-iodine bond, which makes it a valuable precursor for the introduction of the 1-phenylethyl group in the synthesis of more complex molecules, including pharmaceuticals and materials. The lability of the iodine atom allows for a variety of nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for (1-iodoethyl)benzene, offering a deep dive into the chemical principles and practical considerations for its preparation.

Historical Perspective: A Compound Emerges from Fundamental Reactions

The precise first synthesis of (1-iodoethyl)benzene is not prominently documented as a landmark discovery in the annals of chemistry. Its emergence is more likely rooted in the systematic exploration of fundamental organic reactions in the late 19th and early 20th centuries. The key precursors to (1-iodoethyl)benzene, namely styrene, ethylbenzene, and 1-phenylethanol, were known and their reactivity was being actively investigated.

The synthesis of acetophenone, a direct precursor to 1-phenylethanol, was first reported in 1857 by French chemist Charles Friedel.[1] This opened the door to the preparation of a wide range of phenylethyl compounds. The subsequent reduction of acetophenone to 1-phenylethanol, and the conversion of the alcohol to the corresponding iodide, would have been a logical extension of the synthetic repertoire of the time. Early methods for converting alcohols to alkyl iodides, such as reaction with phosphorus and iodine, were established as early as 1835.[2]

Modern Synthetic Approaches

Several reliable methods have been developed for the synthesis of (1-iodoethyl)benzene, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in the substrate.

From Styrene: Electrophilic Addition of Hydrogen Iodide

The most direct and atom-economical synthesis of (1-iodoethyl)benzene is the electrophilic addition of hydrogen iodide (HI) to styrene. This reaction proceeds via a stable benzylic carbocation intermediate, leading to the regioselective formation of the Markovnikov product.

Mechanism:

The reaction is initiated by the attack of the electron-rich double bond of styrene on the electrophilic hydrogen of HI. This results in the formation of the most stable carbocation, which is the benzylic carbocation due to resonance stabilization by the phenyl ring. Subsequent nucleophilic attack by the iodide ion on the carbocation yields (1-iodoethyl)benzene.

// Nodes Styrene [label="Styrene"]; HI [label="H-I"]; Carbocation [label="Benzylic Carbocation\n(Resonance Stabilized)"]; Iodide_ion [label="I⁻"]; Product [label="(1-iodoethyl)benzene"];

// Edges Styrene -> Carbocation [label=" + H⁺"]; HI -> Carbocation [style=invis]; Carbocation -> Product [label=" + I⁻"]; Iodide_ion -> Product [style=invis]; }

Figure 1. Electrophilic addition of HI to styrene.

Experimental Protocol:

A solution of styrene in a suitable inert solvent (e.g., dichloromethane or chloroform) is cooled in an ice bath. A solution of hydroiodic acid is then added dropwise with stirring. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation.

From 1-Phenylethanol: Nucleophilic Substitution

Common Reagents:

-

Phosphorus Triiodide (PI₃): This reagent can be generated in situ from red phosphorus and iodine. The reaction of 1-phenylethanol with PI₃ is a classic method for the synthesis of alkyl iodides.

-

Cerium(III) Chloride Heptahydrate and Sodium Iodide (CeCl₃·7H₂O/NaI): This system provides a mild and efficient method for the conversion of alcohols to iodides.[3]

Mechanism (using PI₃):

The hydroxyl group of 1-phenylethanol attacks the phosphorus atom of PI₃, leading to the formation of a good leaving group. The iodide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group in an Sₙ2 or Sₙ1-like manner, depending on the reaction conditions.

// Nodes Alcohol [label="1-Phenylethanol"]; Reagent [label="PI₃ or\nCeCl₃·7H₂O/NaI"]; Product [label="(1-iodoethyl)benzene"];

// Edges Alcohol -> Product [label=" + Reagent"]; }

Figure 2. Synthesis from 1-Phenylethanol.

Experimental Protocol (using CeCl₃·7H₂O/NaI):

To a solution of 1-phenylethanol in acetonitrile are added sodium iodide and cerium(III) chloride heptahydrate. The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC. The workup involves removing the solvent, partitioning the residue between water and an organic solvent (e.g., diethyl ether), washing the organic layer, drying, and concentrating to give the product.

From Ethylbenzene: Free Radical Iodination

Direct iodination of the benzylic position of ethylbenzene offers another synthetic route. This method typically involves a free-radical mechanism and requires an iodine source and an initiator.

Common Reagents:

-

N-Iodosuccinimide (NIS): In the presence of a radical initiator such as benzoyl peroxide or AIBN, NIS can be used for the selective iodination of the benzylic C-H bond.

Mechanism:

The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals abstract a hydrogen atom from the benzylic position of ethylbenzene to generate a resonance-stabilized benzylic radical. This radical then reacts with NIS to form the product and a succinimidyl radical, which continues the chain reaction.

// Nodes Initiator [label="Initiator (e.g., AIBN)"]; Radical_Initiator [label="Radical"]; Ethylbenzene [label="Ethylbenzene"]; Benzylic_Radical [label="Benzylic Radical"]; NIS [label="N-Iodosuccinimide"]; Product [label="(1-iodoethyl)benzene"]; Succinimide_Radical [label="Succinimide Radical"];

// Edges Initiator -> Radical_Initiator [label="Heat"]; Radical_Initiator -> Benzylic_Radical [label=" + Ethylbenzene\n- Initiator-H"]; Benzylic_Radical -> Product [label=" + NIS"]; Product -> Succinimide_Radical [label="- Succinimide Radical", style=invis]; NIS -> Succinimide_Radical [style=invis]; Succinimide_Radical -> Benzylic_Radical [label=" + Ethylbenzene\n- Succinimide"]; }

Figure 3. Free radical iodination of ethylbenzene.

Comparison of Synthetic Methods

| Method | Starting Material | Reagents | Advantages | Disadvantages |

| Electrophilic Addition | Styrene | Hydrogen Iodide (HI) | High atom economy, direct conversion. | HI is corrosive and can be unstable. |

| Nucleophilic Substitution | 1-Phenylethanol | PI₃ or CeCl₃·7H₂O/NaI | Milder conditions, good for substrates sensitive to strong acids. | Requires pre-functionalized starting material. |

| Free Radical Iodination | Ethylbenzene | N-Iodosuccinimide (NIS), Initiator | Utilizes an inexpensive starting material. | May lead to side products, requires careful control of reaction conditions. |

Conclusion

The synthesis of (1-iodoethyl)benzene has evolved from its likely origins in the fundamental explorations of organic reactions to a set of well-defined and reliable laboratory procedures. While the direct addition of hydrogen iodide to styrene remains a primary and efficient method, alternative routes from 1-phenylethanol and ethylbenzene offer valuable flexibility for synthetic chemists. The choice of the optimal synthetic pathway depends on a careful consideration of factors such as starting material availability, reaction scale, and the chemical nature of the substrate. This guide provides the foundational knowledge and practical insights necessary for the successful preparation of this important synthetic intermediate.

References

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Available at: [Link]

- Method of manufacturing alkyl iodides. Google Patents.

-

A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]

Sources

alpha-methylbenzyl iodide fundamental chemical properties

An In-depth Technical Guide to the Fundamental Chemical Properties of α-Methylbenzyl Iodide

Executive Summary: This document provides a comprehensive technical overview of α-methylbenzyl iodide, also known as (1-iodoethyl)benzene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide details the compound's core physicochemical properties, spectroscopic signature, common synthetic routes, and key reactivity patterns, including mechanistic and stereochemical considerations. Emphasis is placed on the practical application of this knowledge in a laboratory setting, supported by detailed protocols and safety information.

Introduction

α-Methylbenzyl iodide (IUPAC name: (1-Iodoethyl)benzene) is a halogenated aromatic hydrocarbon with the chemical formula C₈H₉I.[1][2][3][4] As a secondary benzylic halide, it possesses a unique combination of reactivity that makes it a valuable intermediate in organic synthesis. The presence of a chiral center, a labile carbon-iodine bond, and the proximity of a phenyl group which can stabilize charge, all contribute to its versatile chemical behavior.

This guide serves as a senior-level resource, moving beyond simple data recitation to explain the causality behind the compound's properties and its application in synthesis. We will explore its structural characteristics, how to confirm its identity through spectroscopy, methods for its preparation, and the predictable yet nuanced ways it reacts, with a particular focus on nucleophilic substitution pathways.

Physicochemical Properties

The fundamental physical and chemical properties of α-methylbenzyl iodide dictate its handling, reaction conditions, and purification methods. Unlike its simpler analogue, benzyl iodide, the additional methyl group introduces chirality and alters its physical constants. These core properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (1-Iodoethyl)benzene | [1][3] |

| Synonyms | 1-Iodo-1-phenylethane | [3] |

| CAS Number | 10604-60-1 | [2] |

| Molecular Formula | C₈H₉I | [1][2][3][4] |

| Molecular Weight | 232.06 g/mol | [2][3] |

| Appearance | Not specified; related benzyl iodide is a colorless liquid or low-melting solid | [5][6][7] |

| Melting Point | 65-66 °C | [2] |

| Boiling Point | 75-80 °C @ 2 Torr | [2] |

| Density | 1.636 g/cm³ | [2] |

| Refractive Index | 1.603 | [2] |

| Solubility | Insoluble in water. Soluble in common organic solvents like alcohol, ether. | [6][7] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of α-methylbenzyl iodide after synthesis. The expected spectral characteristics are detailed below.

¹H NMR Spectroscopy

-

Aromatic Protons (C₆H₅-) : A complex multiplet appearing in the range of δ 7.2-7.4 ppm.

-

Methine Proton (-CH(I)-) : A quartet due to coupling with the adjacent methyl protons, expected to be significantly downfield due to the deshielding effect of the iodine atom.

-

Methyl Protons (-CH₃) : A doublet due to coupling with the methine proton, appearing in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[8] For α-methylbenzyl iodide, the key absorption bands would be:

-

C-H (Aromatic) : Stretches typically appear just above 3000 cm⁻¹.

-

C-H (Aliphatic) : Stretches appear just below 3000 cm⁻¹.

-

C=C (Aromatic) : Ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

-

C-I Stretch : The carbon-iodine bond vibration is expected in the far-infrared region, typically around 500-600 cm⁻¹, and is often weak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can give structural information through fragmentation patterns.

-

Molecular Ion (M⁺) : The molecular ion peak would be observed at m/z = 232, corresponding to the molecular weight of C₈H₉I.

-

Major Fragments : Due to the lability of the C-I bond, a prominent peak is expected from the loss of the iodine atom (¹²⁷I), resulting in a stable secondary benzylic carbocation [C₈H₉]⁺ at m/z = 105. This fragment is a key diagnostic feature.

Synthesis and Preparation

α-Methylbenzyl iodide is typically prepared from its corresponding alcohol, α-methylbenzyl alcohol (1-phenylethanol), via nucleophilic substitution. Several methods exist for converting alcohols to alkyl iodides.[9][10] A common and effective laboratory-scale approach involves the use of an iodinating agent.

Example Protocol: Iodination of α-Methylbenzyl Alcohol

This protocol is a representative method based on general procedures for the conversion of benzylic alcohols to iodides.[10][11]

Objective: To synthesize α-methylbenzyl iodide from α-methylbenzyl alcohol.

Materials:

-

α-Methylbenzyl alcohol

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM) or Acetonitrile as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve α-methylbenzyl alcohol and triphenylphosphine (1.1 equivalents) in dry dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Iodine: Add elemental iodine (1.1 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn brown from the iodine, and the color may fade as the reaction proceeds.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine. The brown color should disappear.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure α-methylbenzyl iodide.

Reactivity and Mechanistic Considerations

The reactivity of α-methylbenzyl iodide is dominated by the nature of the carbon-iodine bond. Iodine is an excellent leaving group, and the carbon atom it is attached to is both secondary and benzylic. This unique structural combination allows the molecule to react via two primary nucleophilic substitution pathways: Sₙ1 and Sₙ2.[12][13]

-

Sₙ2 Pathway: This bimolecular mechanism is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMF). The reaction proceeds with an inversion of stereochemistry at the chiral center.[12]

-

Sₙ1 Pathway: This unimolecular mechanism is favored by weak nucleophiles in polar protic solvents (e.g., water, ethanol). The reaction proceeds through a planar secondary benzylic carbocation intermediate, which is stabilized by resonance with the phenyl ring. This pathway typically results in a racemic mixture of products.[12]

The choice of reaction conditions is therefore paramount in controlling the stereochemical outcome of reactions involving this substrate.

Diagram: Sₙ1 vs. Sₙ2 Pathways

Caption: Dichotomy of Sₙ1 and Sₙ2 reaction pathways for α-methylbenzyl iodide.

Safety, Handling, and Storage

Due to its reactivity, α-methylbenzyl iodide must be handled with care. While specific data is limited, information from the closely related benzyl iodide and general principles for alkyl halides should be strictly followed.

-

Hazards: Benzyl iodide is a powerful lachrymator (tear-inducing agent) and is toxic by ingestion, inhalation, and skin absorption.[5][6] It is a skin and eye irritant.[6] Assume α-methylbenzyl iodide has similar hazardous properties.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16] Avoid breathing vapors or dust.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][16] It may be light-sensitive and should be stored in an amber bottle.[17] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]

Conclusion

α-Methylbenzyl iodide is a versatile reagent whose utility is rooted in its fundamental chemical properties. Its benzylic nature, coupled with the excellent leaving group ability of iodide, makes it highly susceptible to nucleophilic substitution. A thorough understanding of its physicochemical characteristics, spectroscopic identifiers, and the factors governing its Sₙ1/Sₙ2 reactivity is essential for any researcher aiming to leverage this compound in complex organic synthesis. Proper handling and storage are critical to ensure both experimental success and laboratory safety.

References

- Electronic Supplementary Information - The Royal Society of Chemistry.

-

Benzyl iodide - Wikipedia. Available at: [Link]

-

Benzyl iodide | C7H7I | CID 12098 - PubChem. Available at: [Link]

-

Chemical Properties of Benzene, (iodomethyl)- (CAS 620-05-3) - Cheméo. Available at: [Link]

-

Safety Data Sheet - Angene Chemical. Available at: [Link]

-

Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

-

ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU > IRep. Available at: [Link]

-

(PDF) The Role of Alpha‐Methylbenzyl Ammonium Iodide to Reduce Defect Densities in Perovskite Devices - ResearchGate. Available at: [Link]

-

(1-Iodoethyl)benzene - 株式会社合同資源. Available at: [Link]

-

Methylbenzylammonium iodide | C8H12IN | CID 88448952 - PubChem - NIH. Available at: [Link]

-

Benzyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

-

alpha-Methylbenzyl alcohol - SIELC Technologies. Available at: [Link]

-

Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds - The Royal Society of Chemistry. Available at: [Link]

-

Cas 620-05-3,BENZYL IODIDE - LookChem. Available at: [Link]

-

Peptide quantitation with methyl iodide isotopic tags and mass spectrometry - PubMed. Available at: [Link]

-

Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides Chem 2310 I. Introduction to Alkyl Halides Types of Organic Halides. Available at: [Link]

-

methyl iodide - Organic Syntheses Procedure. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

Structural parameters of methyl iodide by infrared spectroscopy. Available at: [Link]

-

IR Spectroscopic Study of Substances Containing Iodine Adduct. - RJPBCS. Available at: [Link]

- CN112723982B - Preparation method of benzyl iodide and derivatives thereof - Google Patents.

-

Chemical Properties of Benzene, (1-iodoethyl)- (CAS 10604-60-1) - Cheméo. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003119) - Human Metabolome Database. Available at: [Link]

- Preparation method of benzyl iodide and derivatives thereof - Google Patents.

-

How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - NIH. Available at: [Link]

-

Alkyl Halide Reactivity - MSU chemistry. Available at: [Link]

-

(1-Iodoethyl)benzene | C8H9I | CID 114427 - PubChem. Available at: [Link]

-

preparation of four stereoisomers of labetalol using s-(-)-alpha-methylbenzyl isocyanate as a chiral derivatizing reagent - ResearchGate. Available at: [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy - Compound Interest. Available at: [Link]

-

bmse000540 3-methylbenzyl Alcohol at BMRB. Available at: [Link]

-

Stereochemistry of the Allylation and Crotylation Reactions of α-Methyl-β-hydroxy Aldehydes with Allyl- and Crotyltrifluorosilanes. Synthesis of anti,anti -Dipropionate Stereotriads and Stereodivergent Pathways for the Reactions with 2,3 - ResearchGate. Available at: [Link]

Sources

- 1. (1-Iodoethyl)benzene – 株式会社合同資源 [godoshigen.co.jp]

- 2. echemi.com [echemi.com]

- 3. Benzene, (1-iodoethyl)- (CAS 10604-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (1-Iodoethyl)benzene | C8H9I | CID 114427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl iodide - Wikipedia [en.wikipedia.org]

- 6. Benzyl iodide | C7H7I | CID 12098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BENZYL IODIDE | 620-05-3 [chemicalbook.com]

- 8. compoundchem.com [compoundchem.com]

- 9. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 10. Benzyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 11. CN111196750B - Preparation method of benzyl iodide and derivatives thereof - Google Patents [patents.google.com]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. labproinc.com [labproinc.com]

An In-depth Technical Guide to 1-Iodo-1-phenylethane (CAS 10604-60-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Iodo-1-phenylethane (CAS No. 10604-60-1), a versatile benzylic iodide crucial in modern organic synthesis. Structured from the perspective of a Senior Application Scientist, this document delves into the compound's physicochemical properties, detailed synthesis and purification protocols, in-depth analytical characterization, and key reactivity profiles. Emphasis is placed on the practical application of this reagent in constructing complex molecular architectures, particularly its role as a precursor for introducing the valuable 1-phenylethyl moiety in drug discovery and development. The narrative balances theoretical principles with field-proven insights, ensuring that the methodologies presented are both scientifically sound and practically reproducible.

Introduction and Strategic Importance

This compound, also known as (1-iodoethyl)benzene, is an organoiodine compound featuring a reactive iodine atom attached to a benzylic carbon.[1][2] This structural feature makes it a potent electrophile and a valuable intermediate for creating carbon-carbon and carbon-heteroatom bonds.[2] Its molecular formula is C₈H₉I, and it has a molecular weight of approximately 232.06 g/mol .[2][3]

The strategic importance of this compound in drug development lies in its utility for introducing the 1-phenylethyl group into target molecules.[2] This structural motif is found in various pharmacologically active compounds. A notable example is Lisdexamfetamine, a prodrug used for the treatment of ADHD, which contains a closely related 1-phenylpropan-2-yl core, highlighting the significance of such substructures in medicinal chemistry.[4] Benzylic halides, in general, are pivotal reagents in pharmaceutical synthesis due to their controlled reactivity in cross-coupling and nucleophilic substitution reactions.[5]

This guide will serve as a practical resource for researchers, providing not just procedural steps, but the underlying chemical logic to empower effective and reproducible synthesis and application.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 10604-60-1 | [2][3] |

| Molecular Formula | C₈H₉I | [2][3] |

| Molecular Weight | 232.06 g/mol | [2][3] |

| Boiling Point | 220.6 °C at 760 mmHg | [1] |

| Density | ~1.636 g/cm³ | [1][2] |

| Appearance | Not specified; likely a liquid at room temperature | |

| Solubility | Insoluble in water; soluble in common organic solvents like acetone, ether, and DMF | [1][6] |

| Refractive Index | ~1.603 |

Synthesis and Purification

The synthesis of this compound is most reliably achieved through nucleophilic substitution on a suitable precursor. The two primary, field-proven methods are the iodination of 1-phenylethanol and the Finkelstein halogen exchange reaction.

Method 1: Iodination of 1-Phenylethanol (Appel-type Reaction)

This method converts a readily available secondary alcohol into the corresponding iodide using triphenylphosphine and iodine. The reaction proceeds through a phosphonium iodide intermediate, with the formation of the highly stable triphenylphosphine oxide byproduct driving the reaction to completion.[7]

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add triphenylphosphine (1.5 equivalents) and imidazole (2.0 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the solids.

-

Reagent Addition (Iodine): Cool the flask to 0 °C using an ice bath. Add iodine (I₂) (1.5 equivalents) portion-wise with vigorous stirring. Continue stirring until the iodine has fully dissolved, resulting in a homogeneous solution.

-

Substrate Addition: While maintaining the temperature at 0 °C, add 1-phenylethanol (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting alcohol (a polar spot) indicates reaction completion.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification (Initial): Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Final): The crude product is then purified by flash column chromatography.

Method 2: Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a classic and highly efficient Sₙ2 reaction for preparing alkyl iodides.[1][6] It involves treating an alkyl chloride or bromide with an excess of sodium iodide in acetone.[6] The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone, according to Le Châtelier's principle.[1][6] This method is exceptionally effective for primary and benzylic halides.[6]

-

Precursor: Start with 1-bromo-1-phenylethane. This can be synthesized from 1-phenylethanol using a reagent like phosphorus tribromide (PBr₃).

-

Reaction Setup: In a round-bottom flask, dissolve 1-bromo-1-phenylethane (1.0 equivalent) in dry acetone.

-

Reagent Addition: Add an excess of sodium iodide (NaI) (typically 1.5 to 3.0 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or gently reflux for several hours. The formation of a white precipitate (NaBr) is a visual indicator of the reaction's progress. Monitor the reaction to completion by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide.

-

Extraction: Evaporate the acetone from the filtrate. Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water to remove any remaining sodium iodide.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography or vacuum distillation.

Purification by Flash Column Chromatography

Flash column chromatography is the standard method for purifying this compound on a laboratory scale.

-

Stationary Phase: Silica gel (230-400 mesh).[8]

-

Mobile Phase (Eluent): A non-polar solvent system is typically used. Start with pure hexanes or petroleum ether and gradually increase the polarity by adding a small percentage of ethyl acetate or dichloromethane. A typical starting point would be a 99:1 or 95:5 mixture of hexanes:ethyl acetate.[9]

-

Procedure:

-

Prepare the column by packing silica gel as a slurry in the initial, least polar eluent.[10]

-

Load the crude product onto the column, either directly or pre-adsorbed onto a small amount of silica gel.[11]

-

Elute the column with the chosen solvent system, collecting fractions.[8]

-

Analyze the collected fractions by TLC to identify those containing the pure product.[8]

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized product. NMR and Mass Spectrometry are the primary analytical tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the structure.

-

Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.5 ppm.

-

Methine Proton (-CH(I)-): A quartet is expected due to coupling with the adjacent methyl protons, appearing significantly downfield in the range of δ 4.8-5.2 ppm due to the deshielding effect of the iodine atom.[2]

-

Methyl Protons (-CH₃): A doublet is expected due to coupling with the methine proton, appearing in the aliphatic region.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework.

-

Aromatic Carbons: Signals will appear in the typical aromatic region (δ 120-150 ppm).

-

Iodine-bearing Carbon (-C(I)-): This carbon signal is expected to be found at a relatively upfield position for an sp³ carbon, typically around δ 25 ppm, due to the "heavy atom effect" of iodine.[2]

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (C₈H₉I) will be observed at m/z = 232.

-

Key Fragmentation Pathways:

-

Loss of Iodine: A prominent fragmentation pathway involves the cleavage of the carbon-iodine bond to lose an iodine radical (·I), resulting in a stable benzylic carbocation [C₆H₅CHCH₃]⁺ at m/z = 105. This is often a major peak in the spectrum.

-

Loss of Methyl Group: Cleavage of the methyl group (·CH₃) can lead to the formation of the [C₆H₅CHI]⁺ fragment at m/z = 217.

-

Iodine Cation: A peak at m/z = 127 corresponding to the iodine cation [I]⁺ is also characteristically observed in the mass spectra of organoiodine compounds.[12]

-

Phenyl Cation: Further fragmentation can lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z = 77.

-

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of key functional groups. A diagnostic C-I stretching vibration is typically observed in the fingerprint region, between 500-600 cm⁻¹.[2]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its C-I bond. As a secondary benzylic halide, it can undergo both Sₙ1 and Sₙ2 reactions, and it is an excellent substrate for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (Sₙ1 vs. Sₙ2)

The benzylic position of this compound allows for the stabilization of a carbocation intermediate through resonance with the phenyl ring. This makes the Sₙ1 pathway competitive, especially with weak nucleophiles in polar protic solvents. Conversely, the use of strong, unhindered nucleophiles in polar aprotic solvents will favor the Sₙ2 pathway, which proceeds with an inversion of stereochemistry.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

This compound is an excellent electrophile for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp³)-C(sp²) bonds. This reaction is a powerful tool for synthesizing complex biaryl structures and other substituted aromatic compounds.[13][14]

-

Reaction Setup: To a Schlenk flask, add the arylboronic acid (1.1 equivalents), a base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[15]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[15]

-

Reagent Addition: Add this compound (1.0 equivalent) followed by a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).[9]

-

Reaction Conditions: Heat the reaction mixture (typically 80-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the product by flash column chromatography.

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lisdexamfetamine - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. orgsyn.org [orgsyn.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. web.uvic.ca [web.uvic.ca]

- 11. Purification [chem.rochester.edu]

- 12. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of 1-Iodo-1-phenylethane and its enantiomers

An In-Depth Technical Guide to the Stereochemistry of 1-Iodo-1-phenylethane and its Enantiomers

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the stereochemical aspects of this compound, a versatile chiral building block in organic synthesis. We will delve into the synthesis of the racemic mixture, methodologies for the resolution of its enantiomers, and the analytical techniques employed for their characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

The Significance of Chirality in this compound

This compound, also known as (1-iodoethyl)benzene, is an organoiodine compound with the molecular formula C8H9I. Its structure features a stereogenic center at the benzylic carbon atom, which is bonded to a hydrogen atom, a methyl group, a phenyl group, and an iodine atom. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-iodo-1-phenylethane and (S)-1-iodo-1-phenylethane.

The distinct three-dimensional arrangement of these enantiomers is crucial in many biological and chemical systems. In the pharmaceutical industry, for instance, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize and characterize enantiomerically pure compounds is of paramount importance.

Physical properties of 1-Iodo-1-phenylethane (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 1-Iodo-1-phenylethane for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth examination of the critical physical properties of this compound (CAS No. 10604-60-1), specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explore the causality behind experimental methodologies and the practical implications of these properties in a laboratory setting.

Introduction: The Significance of Physical Properties in Synthesis

This compound, also known as (1-iodoethyl)benzene, is a versatile alkyl iodide building block utilized as a key precursor and intermediate in a variety of synthetic transformations.[1] Its utility in nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions makes it a valuable component in the synthesis of complex molecular architectures, including pharmaceuticals and agrochemicals.[1]

For the synthetic chemist, a compound's physical properties are not trivial data points; they are fundamental parameters that govern its handling, purification, and reaction setup. The boiling point is crucial for purification by distillation and for defining the thermal limits of a reaction, while density is essential for accurate reagent measurement and can serve as an indicator of purity. An authoritative understanding of these properties is the bedrock of reproducible and scalable chemical synthesis.

Core Physical Properties of this compound

The following table summarizes the key physical data for this compound, compiled from verified chemical data sources.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₈H₉I | - | [1][2][3] |

| Molecular Weight | 232.06 g/mol | - | [1][3][4] |

| Boiling Point | 220.6 °C | at 760 mmHg | [1][2][5] |

| 75-80 °C | at 2 Torr | [4][6][7] | |

| Density | ~1.636 g/cm³ | Predicted/Calculated | [1][4][5][6][7] |

Insight for the Researcher: The significant difference in boiling point at atmospheric pressure (760 mmHg) versus under vacuum (2 Torr) is a critical consideration. High-boiling compounds like this compound are often susceptible to decomposition at elevated temperatures. Therefore, vacuum distillation is the preferred method for purification to minimize thermal stress on the molecule.

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical characterization. The following protocols represent robust, self-validating systems for determining the boiling point and density of liquid organic compounds like this compound.

Boiling Point Determination via the Micro-Capillary Method

This method is ideal for determining the boiling point with a small amount of sample, a common scenario in research and development.

Principle of the Method: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] In this method, we heat the sample and observe for the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube submerged in the liquid. This indicates that the vapor pressure inside the capillary has overcome the external pressure.[8]

Experimental Protocol:

-

Sample Preparation: Place a few milliliters of this compound into a small test tube or fusion tube.[10]

-

Capillary Insertion: Take a capillary tube sealed at one end. Place it into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[8][11]

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.[10] Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) to ensure slow, uniform heating.[8][11]

-

Heating and Observation: Heat the apparatus slowly and gently.[8] As the temperature rises, air trapped in the capillary will slowly bubble out.

-

Data Recording: Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end. This is the boiling point of the liquid at the current atmospheric pressure.[8][9]

-

Validation: For highest accuracy, allow the apparatus to cool. The boiling point can be confirmed as the temperature at which the liquid just begins to re-enter the capillary tube.

Causality Behind the Choices:

-

Slow, Uniform Heating: Prevents temperature gradients within the sample, ensuring the thermometer reading accurately reflects the liquid's temperature. Rapid heating can lead to superheating and an erroneously high boiling point reading.

-

Capillary Inversion: The inverted capillary traps the vapor of the substance. The continuous stream of bubbles provides a clear, visual confirmation that the liquid's vapor pressure has equaled the external pressure.

Workflow Diagram: Boiling Point Determination

Caption: Workflow for Micro-Capillary Boiling Point Determination.

Density Determination via Volumetric Mass Measurement

This is a straightforward and accurate method for determining the density of a liquid sample.

Principle of the Method: Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[12][13] By accurately measuring the mass of a precisely known volume of liquid, its density can be calculated. The density of liquids is temperature-dependent; therefore, the temperature at which the measurement is made must be recorded.[12]

Experimental Protocol:

-

Tare the Vessel: Accurately weigh a clean, dry volumetric flask (e.g., 5.00 mL or 10.00 mL) with its stopper on an analytical balance. Record this mass as W₁.

-

Fill the Vessel: Carefully fill the volumetric flask with the sample (this compound) until the bottom of the meniscus is exactly on the calibration mark. Use a pipette for the final additions to avoid overshooting the mark.

-

Equilibrate and Weigh: Stopper the flask and allow it to sit for a few minutes to ensure it is at thermal equilibrium with the room. Record the ambient temperature. Weigh the filled flask and record this mass as W₂.

-

Calculation:

-

Mass of the liquid (m) = W₂ - W₁

-

Volume of the liquid (V) = The calibrated volume of the flask

-

Density (ρ) = m / V

-

Causality Behind the Choices:

-

Volumetric Flask: Class A volumetric flasks are calibrated to a high degree of accuracy, minimizing error in the volume measurement.

-

Analytical Balance: Using a balance with high precision (e.g., to ±0.0001 g) is critical for an accurate mass measurement.

-

Temperature Control: The volume of a liquid (and the flask itself) changes with temperature.[12] Recording the temperature allows for standardized reporting and ensures reproducibility. For highly precise work, measurements should be conducted in a temperature-controlled environment.

Workflow Diagram: Density Determination

Caption: Workflow for Density Determination by Volumetric Mass.

References

-

This compound - LookChem . [Link]

-

This compound - ChemBK . [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu . [Link]

-

DETERMINATION OF BOILING POINTS . [Link]

-

Determination Of Boiling Point Of An Organic Compound - BYJU'S . [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds . [Link]

-

(1-Iodoethyl)benzene | C8H9I | CID 114427 - PubChem . [Link]

-

This compound 10604-60-1 wiki . [Link]

-

Organic Chemistry LABORATORY . [Link]

-

Experiment 1 - Density, Measurement, & Error . [Link]

-

Experiment 1: Determining the Densities of Solids - Babcock University . [Link]

Sources

- 1. This compound (CAS 10604-60-1) Supplier [benchchem.com]

- 2. This compound | 10604-60-1 [chemnet.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 10604-60-1 [m.chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 10604-60-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. chm.uri.edu [chm.uri.edu]

Introduction: Beyond Electronegativity—The Unique Reactivity of the C-I Bond

An In-Depth Technical Guide to the Electrophilic Nature of the Carbon-Iodine Bond in (1-Iodoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the carbon-halogen bond is a cornerstone functional group for constructing molecular complexity. While electronegativity differences typically define the reactivity of alkyl halides, the carbon-iodine bond presents a more nuanced and powerful paradigm.[1] Although carbon and iodine share nearly identical electronegativity values, the C-I bond in molecules like (1-iodoethyl)benzene exhibits profound electrophilic character.[2][3] This guide elucidates the fundamental principles governing this reactivity, focusing on the interplay of polarizability, the exceptional nature of iodide as a leaving group, and the unique influence of the adjacent phenyl ring. We will explore the mechanistic dichotomy that defines its reactions and provide practical, field-proven protocols for its application in synthesizing high-value compounds, particularly chiral amines relevant to pharmaceutical development.[4][5]

The Dominance of Polarizability in C-I Bond Chemistry

The electrophilic nature of the carbon in (1-iodoethyl)benzene is not primarily dictated by a static dipole moment arising from electronegativity differences, but rather by the high polarizability of the iodine atom.[2][3] Polarizability is the measure of how easily an atom's electron cloud can be distorted by an external electric field, such as that of an approaching nucleophile.[2]

-

Large Atomic Radius: Iodine, being a large atom, has valence electrons that are distant from the nucleus and loosely held.[6][7]

-

Induced Dipole: As a nucleophile approaches the carbon atom, it induces a significant temporary dipole in the C-I bond. The electron cloud of iodine is distorted away from the carbon, substantially increasing the carbon's partial positive charge (δ+) at the moment of reaction.[8]

-

Weak Bond Strength: The C-I bond is the longest and weakest among the carbon-halogen bonds.[1][9] This weakness facilitates bond cleavage, a critical factor in both substitution and elimination reactions.

This dynamic polarization, rather than a permanent ground-state polarity, is the key to understanding the reactivity of organoiodides.

Data Presentation: Comparison of Carbon-Halogen Bond Properties

| Property | C-F Bond | C-Cl Bond | C-Br Bond | C-I Bond |

| Bond Length (Å) | 1.35 | 1.77 | 1.94 | 2.14 |

| Bond Dissociation Energy (kJ/mol) | 485 | 328 | 276 | 240 |

| Electronegativity Difference (Pauling) | ~1.4 | ~0.6 | ~0.4 | ~0.1 |

| Halide Anion Stability (pKa of H-X) | 3.2 (HF) | -7 (HCl) | -9 (HBr) | -10 (HI) |

Data compiled from standard chemistry reference texts. This table highlights that while the C-I bond has a minimal electronegativity difference, its low bond energy and the exceptional stability of the resulting iodide anion (the conjugate base of a very strong acid, HI) make it primed for reactivity.[10][11]

The Benzylic Effect: Resonance Stabilization and Mechanistic Flexibility

The placement of the iodoethyl group on a benzene ring is not incidental; it is central to the molecule's reactivity profile. The benzylic carbon of (1-iodoethyl)benzene is uniquely positioned to engage in nucleophilic substitution reactions through two distinct, competing mechanisms: Sₙ1 and Sₙ2.[12][13][14]

-

Sₙ1 Pathway: The phenyl ring can stabilize a developing positive charge on the benzylic carbon through resonance.[12][15] If the iodide leaving group departs first, the resulting secondary benzylic carbocation is delocalized across the aromatic system, lowering the activation energy for this unimolecular pathway.[13]

-

Sₙ2 Pathway: While the benzylic position is more sterically hindered than a methyl or primary carbon, it is still accessible to backside attack by a nucleophile in a concerted, bimolecular reaction. The phenyl group can also stabilize the transition state through π-orbital overlap.[12]

The operative mechanism is highly dependent on the reaction conditions—the nucleophile's strength, solvent polarity, and temperature—giving researchers precise control over the reaction's outcome.[14][16]

Mandatory Visualization: Sₙ1 vs. Sₙ2 Pathways for (1-Iodoethyl)benzene

Caption: Competing Sₙ1 and Sₙ2 mechanisms at the benzylic carbon.

Application in Asymmetric Synthesis: A Protocol for Chiral Benzylic Amine Formation

The electrophilic nature of (1-iodoethyl)benzene makes it an excellent precursor for synthesizing chiral benzylic amines, which are privileged scaffolds in many pharmaceutical agents.[4][17] The following protocol describes a representative Sₙ2 reaction to produce a chiral amine, a common objective in drug development.[5][18]

Experimental Protocol: Synthesis of (R)-N-Benzyl-1-phenylethanamine

Objective: To synthesize a chiral secondary amine via nucleophilic substitution, demonstrating the utility of (S)-(1-iodoethyl)benzene as an electrophile.

Materials:

-

(S)-(1-iodoethyl)benzene (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

-

Reagent Addition: Add anhydrous acetonitrile (40 mL). To this stirring suspension, add benzylamine (1.2 eq) via syringe, followed by (S)-(1-iodoethyl)benzene (1.0 eq). Causality Note: Acetonitrile is a polar aprotic solvent that favors the Sₙ2 mechanism. K₂CO₃ is a mild, non-nucleophilic base used to neutralize the HI acid formed during the reaction, driving the equilibrium towards the product.

-

Reaction Execution: Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts and wash the solid with a small amount of diethyl ether.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL). Trustworthiness Note: The aqueous washes remove any remaining inorganic salts and unreacted benzylamine hydrochloride, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (R)-N-benzyl-1-phenylethanamine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the enantiomeric excess using chiral HPLC.

Mandatory Visualization: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of a chiral benzylic amine.

Broader Implications in Drug Development

The ability to reliably form C-N bonds using electrophilic precursors like (1-iodoethyl)benzene is critical in drug discovery.[19][20] Many bioactive molecules, from enzyme inhibitors to receptor agonists, contain the benzylic amine moiety. The predictable reactivity of benzylic iodides allows for:

-

Late-Stage Functionalization: Introducing complex amine groups late in a synthetic sequence to rapidly generate a library of analogue compounds for structure-activity relationship (SAR) studies.

-

Access to Chiral Molecules: Using chiral versions of (1-iodoethyl)benzene or chiral nucleophiles enables the stereocontrolled synthesis of drug candidates, as biological systems are highly sensitive to stereochemistry.[17]

-

Scaffold Hopping: Replacing other functional groups with amines to modulate properties like solubility, metabolic stability, and target binding affinity.

The principles outlined in this guide provide a robust framework for leveraging the distinct electrophilicity of the carbon-iodine bond, empowering chemists to design and execute more efficient and innovative synthetic routes toward new therapeutic agents.[21][22][23]

References

-

Why is iodine a good nucleophile as well as a good leaving group? - brainly.com. [Link]

-

Is the C-I bond polar? - electrons - Chemistry Stack Exchange. [Link]

-

Why is iodine a good nucleophile as well as a good leaving group? - Quora. [Link]

-

Video: Leaving Groups - JoVE. [Link]

-

Iodide ion is good leaving group and a good nucleophile. How can both be correct? - Chemistry Stack Exchange. [Link]

-

Leaving Groups - Chemistry LibreTexts. [Link]

-

Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? - Quora. [Link]

-

How can the C-I bond be polar since the electronegativity of carbon and iodine are the same? - Quora. [Link]

-

Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns - YouTube. [Link]

-

Comparison of SN1 and SN2 Reactions - Chemistry LibreTexts. [Link]

-

Chiral benzylic amines in life sciences. - ResearchGate. [Link]

-

Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. [Link]

-

Benzylic amine synthesis by amination (arylation) - Organic Chemistry Portal. [Link]

-

Benzyl iodide can either react via SN2 or SN1 substitution mechan... - Pearson. [Link]

-

Nucleophilic Substitution - Chemistry LibreTexts. [Link]

-

Substituted benzylic amine synthesis by imine arylation - Organic Chemistry Portal. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - ACS Publications. [Link]

-

Why does iodine have more polarizability than fluorine? - Quora. [Link]

-

Identifying nucleophilic and electrophilic centers (video) - Khan Academy. [Link]

-

Polarizability - Chemistry LibreTexts. [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis - Laboratory Equipment. [Link]

-

Breakthrough in aromatic molecule research - ISIS Neutron and Muon Source. [Link]

-

Looking beyond the 'magic bullet' approach to drug discovery - VUMC News. [Link]

-

Structure-Based Macrocycle Design in Small-Molecule Drug Discovery and Simple Metrics To Identify Opportunities for Macrocyclization of Small-Molecule Ligands - PubMed. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. Khan Academy [khanacademy.org]

- 9. brainly.com [brainly.com]

- 10. Video: Leaving Groups [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Substituted benzylic amine synthesis by imine arylation [organic-chemistry.org]

- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 20. benchchem.com [benchchem.com]

- 21. ISIS Breakthrough in aromatic molecule research [isis.stfc.ac.uk]

- 22. Looking beyond the 'magic bullet' approach to drug discovery - VUMC News [news.vumc.org]

- 23. Structure-Based Macrocycle Design in Small-Molecule Drug Discovery and Simple Metrics To Identify Opportunities for Macrocyclization of Small-Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chirality and Optical Rotation of 1-Iodo-1-phenylethane Isomers

This guide provides a comprehensive technical overview of the stereochemical properties of 1-iodo-1-phenylethane, a chiral molecule of significant interest in synthetic organic chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of chirality, optical rotation, and the stereospecific synthesis and analysis of chiral compounds.

Introduction: The Significance of Chirality in this compound

This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom bonded to the iodine, phenyl group, methyl group, and a hydrogen atom. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-iodo-1-phenylethane and (S)-1-iodo-1-phenylethane. These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. The ability to distinguish and isolate these enantiomers is crucial in various fields, particularly in the pharmaceutical industry, where the physiological activity of a drug is often specific to a single enantiomer.

The Theoretical Framework of Optical Activity

Chiral molecules have the unique property of rotating the plane of polarized light.[2][3] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated by a specific angle. This rotation is measured using an instrument called a polarimeter.[1][3][4]

The direction and magnitude of this rotation are characteristic of the specific enantiomer. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted by (+) or d), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-) or l) by an equal magnitude.[1][5] It is important to note that the R/S designation, which describes the absolute configuration of the stereocenter, does not directly correlate with the direction of optical rotation (+/-).[1][5]

A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.[6][7]

Specific Rotation: A Standardized Measure

The observed angle of rotation (α) is dependent on several factors, including the concentration of the sample, the length of the polarimeter tube, the wavelength of the light, and the temperature. To have a standardized measure, the concept of specific rotation ([α]) is used.[1][8] It is defined by the following equation:

[α]λT = α / (l * c)

Where:

-

[α] is the specific rotation

-

T is the temperature in degrees Celsius

-

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm)

-

α is the observed rotation in degrees

-

l is the path length of the polarimeter tube in decimeters (dm)

-

c is the concentration of the sample in grams per milliliter (g/mL)

Enantiomeric Excess and Optical Purity

In a non-racemic mixture of enantiomers, the enantiomeric excess (ee) is a measure of the purity of the sample in terms of one enantiomer over the other.[6][7][9] It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively.

The optical purity is determined experimentally from the specific rotation of the mixture and the specific rotation of the pure enantiomer:[6][9]

Optical Purity (%) = ([α]observed / [α]max) * 100

In ideal solutions, the optical purity is equal to the enantiomeric excess.[7][9]

Quantitative Data for this compound Isomers

The specific rotation is a critical parameter for characterizing the enantiomers of this compound.

| Enantiomer | Absolute Configuration | Specific Rotation ([α]D25) |

| (+)-1-Iodo-1-phenylethane | (R) | +39.3° |

| (-)-1-Iodo-1-phenylethane | (S) | -39.3° |

Note: The value for the (R)-enantiomer is reported in a problem set context and is a valuable reference point. The value for the (S)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations.

Stereospecific Synthesis of this compound Enantiomers

The preparation of enantiomerically pure this compound requires a stereospecific synthetic route that either starts from a chiral precursor or involves a chiral resolution step. A common and effective strategy is to start with an enantiomerically pure precursor, such as (R)- or (S)-1-phenylethanol, which is commercially available or can be prepared through enzymatic resolution.

Method 1: Synthesis via Finkelstein Reaction (with Inversion of Stereochemistry)

The Finkelstein reaction is a classic SN2 reaction that converts an alkyl chloride or bromide to an alkyl iodide.[7] This reaction proceeds with a complete inversion of stereochemistry at the chiral center. Therefore, to synthesize (R)-1-iodo-1-phenylethane, one would start with (S)-1-chloro-1-phenylethane or (S)-1-bromo-1-phenylethane.

Caption: Finkelstein reaction for the synthesis of (R)-1-iodo-1-phenylethane.

Experimental Protocol: Synthesis of (R)-1-Iodo-1-phenylethane from (S)-1-Chloro-1-phenylethane

Causality Behind Experimental Choices: The use of acetone as a solvent is critical. Sodium iodide is soluble in acetone, while the sodium chloride byproduct is not. This insolubility of NaCl shifts the reaction equilibrium to the right, driving the reaction to completion, in accordance with Le Châtelier's principle. The SN2 mechanism necessitates a polar aprotic solvent like acetone to solvate the cation (Na+) while leaving the nucleophile (I-) relatively free to attack the electrophilic carbon.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-1-chloro-1-phenylethane (1.0 equivalent) in anhydrous acetone.

-

Addition of Reagent: Add sodium iodide (1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (NaCl) indicates the progress of the reaction.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with an equal volume of water, followed by a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude (R)-1-iodo-1-phenylethane. Further purification can be achieved by column chromatography on silica gel.

Method 2: Synthesis from 1-Phenylethanol (with Retention or Inversion)

A direct conversion from an enantiomerically pure 1-phenylethanol is also a viable route. The stereochemical outcome depends on the chosen reagents and mechanism.

a) Via an Appel-type Reaction (Inversion of Stereochemistry):

The reaction of an alcohol with triphenylphosphine and iodine (the Appel reaction) typically proceeds with inversion of configuration.

Caption: Appel-type reaction for the synthesis of (S)-1-iodo-1-phenylethane.

Experimental Protocol: Synthesis of (S)-1-Iodo-1-phenylethane from (R)-1-Phenylethanol

Causality Behind Experimental Choices: Imidazole acts as a weak base to neutralize the HI formed during the reaction, preventing potential side reactions. Triphenylphosphine oxide is a very stable molecule, and its formation is a major driving force for this reaction.

-

Preparation: To a solution of triphenylphosphine (1.5 equivalents) and imidazole (2.0 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add iodine (1.5 equivalents) portion-wise.

-

Addition of Alcohol: Once the iodine has dissolved, add (R)-1-phenylethanol (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Workup and Purification: Follow a similar workup and purification procedure as described for the Finkelstein reaction, involving aqueous washes and chromatography.

Measurement of Optical Rotation: A Practical Workflow

The following is a generalized workflow for the determination of the specific rotation of a sample of this compound.

Caption: Workflow for the measurement of optical rotation.

Conclusion

The chirality of this compound is a fundamental property that dictates its interaction with plane-polarized light. The ability to synthesize and analyze enantiomerically pure forms of this compound is a testament to the power of modern stereoselective synthesis and analytical techniques. This guide has provided a theoretical and practical framework for understanding and working with the isomers of this compound, from the principles of optical rotation to detailed synthetic protocols. A thorough grasp of these concepts and techniques is indispensable for researchers in the fields of organic chemistry and drug development.

References

- 1. Iodoalkanes are readily prepared from the corresponding chloro compounds .. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Iodoalkanes are readily prepared from the corresponding chloro compounds .. [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Scientific & Academic Publishing: Articles [sapub.org]

Theoretical calculations of 1-Iodo-1-phenylethane molecular orbitals

An In-Depth Technical Guide to the Theoretical Calculation of 1-Iodo-1-phenylethane Molecular Orbitals

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application

In the intricate landscape of molecular science, particularly within drug development and materials research, a profound understanding of a molecule's electronic structure is paramount. The distribution and energy of electrons in molecular orbitals govern a molecule's reactivity, stability, and spectroscopic properties. This compound, a versatile organoiodine compound, serves as a compelling case study.[1][2] Its structure, featuring a reactive carbon-iodine bond on a benzylic carbon, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive, in-depth exploration of the theoretical methods used to calculate and analyze the molecular orbitals of this compound, offering researchers a robust framework for predicting its chemical behavior.

Part 1: The Theoretical Bedrock of Molecular Orbital Analysis

A molecule's behavior is fundamentally dictated by its electrons. Molecular Orbital (MO) theory provides a sophisticated model for understanding this electronic structure, moving beyond simplistic Lewis structures to describe electrons in delocalized orbitals that span the entire molecule.[3]

The Essence of Frontier Molecular Orbitals (FMOs)

Within the hierarchy of molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of supreme importance.[4] These "frontier" orbitals are the primary players in chemical reactions.[4][5]

-

HOMO (Highest Occupied Molecular Orbital): This is the orbital containing the most energetic electrons. It acts as the electron donor (nucleophile) in a chemical reaction. The energy of the HOMO is related to the molecule's ionization potential.[6]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. It functions as the electron acceptor (electrophile). The energy of the LUMO is related to the molecule's electron affinity.[5][6]

The HOMO-LUMO Gap: A Window into Stability and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of a molecule's properties.[4][7]

-

Chemical Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite electrons from the HOMO to the LUMO.[6]

-

Reactivity: Conversely, a small gap suggests the molecule is more reactive, as less energy is needed to move electrons into the LUMO to initiate a reaction.[7][8]

-

Electronic Transitions: The gap corresponds to the energy of the lowest-energy electronic excitation possible for a molecule, which can often be correlated with its UV-Vis absorption spectrum.[7][9]

The Computational Approach: Density Functional Theory (DFT)

To accurately model these orbitals, we turn to quantum chemical calculations. Density Functional Theory (DFT) stands out as a powerful and widely used method that balances computational cost with accuracy.[10][11] DFT calculates the electronic structure based on the molecule's electron density rather than the complex many-electron wavefunction. For our analysis of this compound, the B3LYP functional is a well-regarded choice that has proven effective for many organic systems.[1][12]

Causality in Method Selection: The Challenge of Iodine

The presence of iodine, a heavy element with many electrons, presents a specific challenge. The core electrons of iodine are numerous and computationally expensive to model explicitly. Furthermore, relativistic effects become significant. To address this efficiently and accurately, a mixed basis set approach is employed.

-

For Iodine (I): We utilize the LANL2DZ (Los Alamos National Laboratory 2-double-zeta) basis set.[13] This basis set employs an effective core potential (ECP) to represent the inner-shell electrons, drastically reducing computational time while implicitly accounting for relativistic effects. Only the valence electrons are treated explicitly.[13][14]

-

For Carbon (C) and Hydrogen (H): The 6-31G(d) basis set is a suitable and common choice, providing a good balance of accuracy and efficiency for these lighter elements.